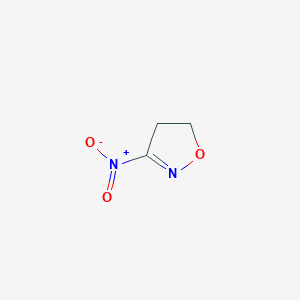

3-Nitro-4,5-Dihydroisoxazol

Übersicht

Beschreibung

3-Nitro-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

3-Nitro-4,5-Dihydroisoxazol: ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Präsenz in einer Verbindung kann die biologische Aktivität aufgrund der Fähigkeit der Nitrogruppe, bioaktive Funktionen zu stimulieren, deutlich verbessern . Das macht es zu einem wertvollen Gerüst für die Entwicklung neuer Pharmazeutika.

[3+2] Cycloadditionsreaktionen

Diese Verbindung wird häufig in [3+2] Cycloadditionsreaktionen verwendet, ein Verfahren, das die selektive Herstellung von Nitroisoxazolen und deren hydrierten Analoga ermöglicht . Diese Reaktionen werden typischerweise bei Raumtemperatur durchgeführt und bieten eine hohe Selektivität, wodurch sie einen effizienten Weg zur Synthese komplexer Strukturen darstellen.

Antimikrobielle Aktivität

Derivate von This compound wurden mit antimikrobiellen Eigenschaften synthetisiert . Diese Verbindungen werden durch Nitriloxid-Cycloadditionsreaktionen erhalten und haben sich als vielversprechend bei der Bekämpfung von mikrobiellen Infektionen erwiesen.

Metallfreie Syntheserouten

Die Verbindung spielt eine bedeutende Rolle in metallfreien Syntheserouten für Isoxazole . Diese Verfahren sind umweltfreundlich und vermeiden die Nachteile, die mit metallkatalysierten Reaktionen verbunden sind, wie z. B. Toxizität und Abfallproduktion.

Theorie der molekularen Elektronendichte

This compound: Derivate werden im Kontext der Theorie der molekularen Elektronendichte untersucht, um ihre Regioselektivität in chemischen Reaktionen zu verstehen . Diese Theorie hilft, die Ergebnisse von Cycloadditionsreaktionen vorherzusagen, was für die Gestaltung gezielter chemischer Synthesen entscheidend ist.

Arzneimittelforschung

Isoxazolringe, einschließlich derer, die von This compound abgeleitet sind, sind in vielen kommerziell erhältlichen Arzneimitteln verbreitet . Die Vielseitigkeit der Verbindung in der Arzneimittelsynthese macht sie zu einem wichtigen Akteur bei der Erweiterung des arzneimittelähnlichen chemischen Raums für neue Therapeutika.

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Wirkmechanismus

Target of Action

3-Nitro-4,5-dihydroisoxazole is a key molecular fragment of many important compounds characterized by high biological activity . The presence of the nitro group at the heterocyclic ring additionally stimulates bioactive functions .

Mode of Action

The mode of action of 3-Nitro-4,5-dihydroisoxazole involves its interaction with its targets, leading to various changes. For example, 5-(2-arylethenyl)-3-methyl-4-nitroisoxazole reacts with generated in situ diarylnitrile imines . Dihydroisoxazoles functionalized by NO2 group can be directly prepared in reaction between nitrile N-oxides and nitroalkenes .

Biochemical Pathways

The affected biochemical pathways involve the [3+2] cycloaddition reactions with the participation of unsaturated nitro compounds . These processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .

Pharmacokinetics

The synthesis of these structures can be realized by different pathways .

Result of Action

The result of the action of 3-Nitro-4,5-dihydroisoxazole is the formation of various bioactive compounds. For example, the 3,2-cycloaddition reactions of benzonitrile N-oxides and (E)-3,3,3-trichloro-1-nitroprop-1-ene lead to the respective 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles .

Action Environment

The action environment of 3-Nitro-4,5-dihydroisoxazole can influence its action, efficacy, and stability. Most discussed processes are realized at room temperature with high or full selectivity . .

Eigenschaften

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 3-nitro-4,5-dihydroisoxazole in the synthesis of L-Daunosamine?

A1: 3-Nitro-4,5-dihydroisoxazole serves as a key starting material in the synthesis of methyl L-N,O-diacetyldaunosaminide, a derivative of the important anticancer sugar L-Daunosamine []. The synthesis leverages the reactivity of the dihydroisoxazole ring and its substituents to introduce chirality and functional groups necessary for constructing the target molecule.

Q2: What crucial transformation does 3-nitro-4,5-dihydroisoxazole undergo in this synthetic route?

A2: A critical step involves converting 3-nitro-4,5-dihydroisoxazole to (E)-3-(1-propenyl)-4,5-dihydroisoxazole (2b) []. This intermediate then undergoes an Asymmetric Dihydroxylation (AD) reaction, introducing two chiral centers with high enantiomeric excess, crucial for the stereochemical outcome of the final L-Daunosamine derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)